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molecular formula C10H12O4 B8405529 4-Ethoxy-3-(hydroxymethyl)benzoic acid

4-Ethoxy-3-(hydroxymethyl)benzoic acid

Cat. No. B8405529
M. Wt: 196.20 g/mol
InChI Key: LWOLJNIPSPAASO-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

To a solution of methyl 4-ethoxy-3-(hydroxymethyl)benzoate (1.6 g, 7.61 mmol) in dioxane (10 mL) was added NaOH (6.0 g, 37.5 mmol) and the reaction mixture was heated at 50° C. for 2 hours. The reaction mixture was concentrated in vacuo to half-volume, acidified to pH 2 with aq. 6N HCl solution. The resulting suspension was filtered, the solid rinsed with water and acetonitrile, then dried in vacuo to give 4-ethoxy-3-(hydroxymethyl)benzoic acid (740 mg, 50%) as a white solid. 1H NMR (400 MHz, DMSO) δ 12.51 (s, 1H), 8.00 (s, 1H), 7.81 (dd, J=8.5, 2.2 Hz, 1H), 7.01 (d, J=8.6 Hz, 1H), 5.13 (t, J=5.7 Hz, 1H), 4.50 (d, J=5.2 Hz, 2H), 4.11 (q, J=7.0 Hz, 2H), 1.34 (t, J=7.0 Hz, 3H).
Name
methyl 4-ethoxy-3-(hydroxymethyl)benzoate
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[CH:6][C:5]=1[CH2:14][OH:15])[CH3:2].[OH-].[Na+]>O1CCOCC1>[CH2:1]([O:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[CH2:14][OH:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 4-ethoxy-3-(hydroxymethyl)benzoate
Quantity
1.6 g
Type
reactant
Smiles
C(C)OC1=C(C=C(C(=O)OC)C=C1)CO
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to half-volume
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solid rinsed with water and acetonitrile
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C(C(=O)O)C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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